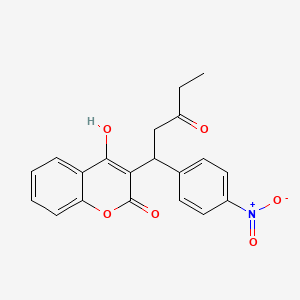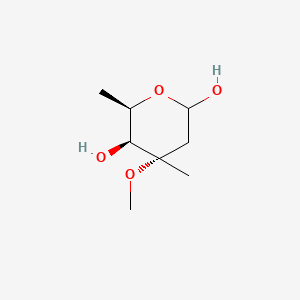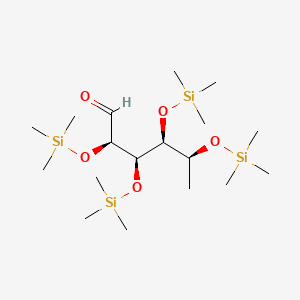
Zirconyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium oxide, also known as zirconia, is a crystalline oxide of zirconium. When used as a catalyst support and sulfated, it becomes a highly effective solid acid catalyst. Sulfated zirconium oxide is known for its high thermal stability, strong acidity, and excellent catalytic properties, making it a valuable material in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
Sulfated zirconium oxide can be synthesized using several methods, including the sol-gel technique, hydrothermal synthesis, and impregnation methods. One common approach involves the impregnation of zirconium oxide with sulfuric acid, followed by calcination at high temperatures to achieve the desired sulfated form .
Industrial Production Methods
In industrial settings, sulfated zirconium oxide is often produced using large-scale sol-gel processes. This method involves the hydrolysis and condensation of zirconium alkoxides in the presence of sulfuric acid, followed by drying and calcination to obtain the final product .
化学反応の分析
Types of Reactions
Sulfated zirconium oxide undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, converting organic compounds into their oxidized forms.
Reduction: It can also facilitate reduction reactions, where it helps in the conversion of compounds to their reduced states.
Isomerization: Sulfated zirconium oxide is particularly effective in the isomerization of alkanes, such as the conversion of n-hexane to its branched isomers
Common Reagents and Conditions
Common reagents used with sulfated zirconium oxide include sulfuric acid for sulfation, and various organic compounds for catalytic reactions. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure optimal catalytic activity .
Major Products Formed
The major products formed from reactions involving sulfated zirconium oxide depend on the specific reaction type. For example, in isomerization reactions, branched alkanes are the primary products, while in oxidation reactions, oxidized organic compounds are produced .
科学的研究の応用
Sulfated zirconium oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including isomerization, oxidation, and reduction
Biology: Its strong acidic properties make it useful in biochemical reactions and processes
Medicine: Sulfated zirconium oxide is explored for its potential in drug delivery systems and as a component in biomedical devices
Industry: It is widely used in the petroleum industry for hydrocracking and isomerization processes, as well as in the production of fine chemicals
作用機序
The mechanism by which sulfated zirconium oxide exerts its catalytic effects involves the formation of Brønsted acids on its surface. These acidic sites facilitate various chemical reactions by providing protons to reactants, thereby increasing the reaction rate. The presence of sulfate groups enhances the acidity and stability of the catalyst, making it more effective in catalytic processes .
類似化合物との比較
Similar Compounds
Tungsten-doped zirconium oxide: Similar to sulfated zirconium oxide, but with tungsten as an additional dopant to enhance catalytic properties
Rhenium-doped zirconium oxide: Another variant with rhenium as a dopant, used for specific catalytic applications
Cu/Ni-doped sulfated zirconium oxide: A multifunctional bimetallic nanocatalyst with copper and nickel dopants, used for efficient catalytic processes
Uniqueness
Sulfated zirconium oxide stands out due to its high acidity, thermal stability, and versatility in various catalytic reactions. Its ability to act as a strong acid catalyst makes it unique compared to other doped zirconium oxides .
特性
CAS番号 |
15578-19-5 |
|---|---|
分子式 |
H2O5SZr |
分子量 |
205.295 |
IUPAC名 |
oxozirconium;sulfuric acid |
InChI |
InChI=1S/H2O4S.O.Zr/c1-5(2,3)4;;/h(H2,1,2,3,4);; |
InChIキー |
MUQTVKGKJFTFJV-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)O.O=[Zr] |
同義語 |
zirconylsulfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-chloroethyl)-1H-benzo[d]imidazol-7-amine](/img/structure/B579146.png)




![(1R,2R,3S,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B579158.png)


![6,7-Dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B579162.png)
![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid](/img/structure/B579165.png)
